8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic acid
Overview
Description
8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H7N3O5 and its molecular weight is 285.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic acid is Collagen proline hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.
Mode of Action
It is known to inhibit the activity of collagen proline hydroxylase , which may affect the stability and function of collagen in various tissues.
Biochemical Pathways
The compound’s action on Collagen proline hydroxylase can affect the collagen synthesis pathway . By inhibiting this enzyme, the compound may disrupt the normal formation and function of collagen, which is a key structural protein in various tissues .
Pharmacokinetics
Factors such as its molecular weight of285.21 g/mol and its potential susceptibility to both electrophilic and nucleophilic attacks could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of Collagen proline hydroxylase by this compound could lead to changes in the structure and function of collagen in tissues. This could potentially affect various biological processes where collagen plays a key role, such as tissue repair and wound healing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as some similar compounds are known to decompose above certain temperatures . Additionally, the compound’s action could be influenced by the presence of other molecules that can interact with it .
Biochemical Analysis
Biochemical Properties
For example, collagen proline hydroxylase, an enzyme involved in collagen synthesis, can be inhibited by similar compounds . This suggests that 8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic acid might interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
Given its potential to interact with enzymes such as collagen proline hydroxylase , it could influence cell function by affecting the synthesis of key proteins. This could have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its potential to inhibit enzymes like collagen proline hydroxylase , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
8-nitro-7-oxo-10H-1,10-phenanthroline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O5/c17-12-8-2-1-6-3-7(13(18)19)4-14-10(6)11(8)15-5-9(12)16(20)21/h1-5H,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSJJSZSXGEBFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=C(C=C31)C(=O)O)NC=C(C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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